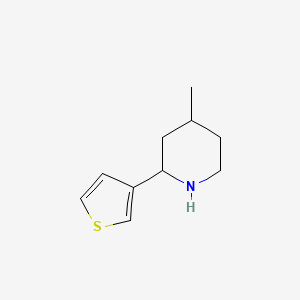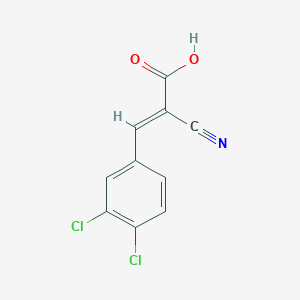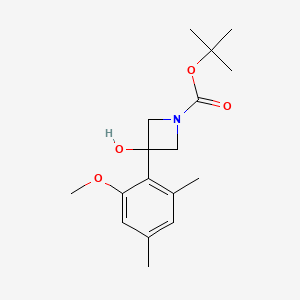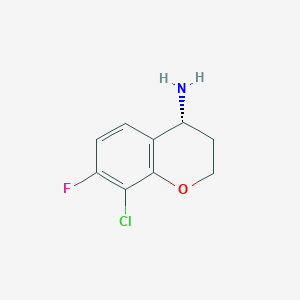
5-(Trifluoromethyl)uridine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)uridine 5’-triphosphate is a modified nucleoside triphosphate It consists of a uridine base with a trifluoromethyl group at the 5-position, linked to a ribose sugar, which is further esterified with three phosphate groups at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)uridine 5’-triphosphate typically involves multiple steps:
Synthesis of 5-(Trifluoromethyl)uridine: This step involves the introduction of a trifluoromethyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Phosphorylation: The 5-(Trifluoromethyl)uridine is then phosphorylated to form the triphosphate. This is usually done using phosphorylating reagents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)uridine 5’-triphosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)uridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like trifluoromethylating agents (e.g., CF3I) are used.
Phosphorylation: Phosphorylating agents such as POCl3 in the presence of bases like pyridine.
Major Products
Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Phosphorylation Products: Mono-, di-, and triphosphate derivatives of 5-(Trifluoromethyl)uridine.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)uridine 5’-triphosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral RNA, leading to chain termination.
Industry: Potential use in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)uridine 5’-triphosphate involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with anticancer properties.
Trifluorothymidine (TFT): Used in antiviral therapies.
Uniqueness
5-(Trifluoromethyl)uridine 5’-triphosphate is unique due to the presence of the trifluoromethyl group, which can enhance its stability and binding affinity compared to other fluorinated nucleotides. This makes it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C10H14F3N2O15P3 |
|---|---|
Peso molecular |
552.14 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14F3N2O15P3/c11-10(12,13)3-1-15(9(19)14-7(3)18)8-6(17)5(16)4(28-8)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,4-6,8,16-17H,2H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
DAJCGGSDTUDPOM-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
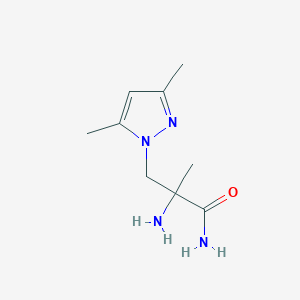
![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
